molecular formula C12H10BrNO2 B6195936 methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate CAS No. 2680532-26-5

methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate

Katalognummer: B6195936
CAS-Nummer: 2680532-26-5
Molekulargewicht: 280.12 g/mol
InChI-Schlüssel: QYWSKPQYWDTTIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate is an organic compound with a complex structure that includes a bromine atom, a cyanocyclopropyl group, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate typically involves multiple steps. One common method starts with the bromination of methyl benzoate to form methyl 4-bromobenzoate. This intermediate is then subjected to a cyclopropanation reaction with a suitable reagent, such as diazomethane, in the presence of a catalyst to introduce the cyanocyclopropyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.

    Oxidation Reactions: The cyanocyclopropyl group can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester groups.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the cyanocyclopropyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction can produce the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-bromobenzoate: Lacks the cyanocyclopropyl group, making it less complex.

    Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

    Methyl 4-chlorobenzoate: Contains a chlorine atom instead of bromine.

Uniqueness

Methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate is unique due to the presence of both a bromine atom and a cyanocyclopropyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

2680532-26-5

Molekularformel

C12H10BrNO2

Molekulargewicht

280.12 g/mol

IUPAC-Name

methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate

InChI

InChI=1S/C12H10BrNO2/c1-16-11(15)9-3-2-8(13)6-10(9)12(7-14)4-5-12/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

QYWSKPQYWDTTIL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)Br)C2(CC2)C#N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.